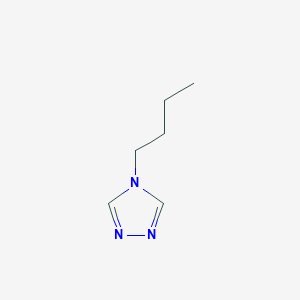

4-Butyl-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

4-butyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-3-4-9-5-7-8-6-9/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMKCDYJHAQMCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042484 | |

| Record name | Triazbutil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16227-10-4 | |

| Record name | Triazbutil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16227-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triazbutil [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016227104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazbutil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butyl-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAZBUTIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9JT714MEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole from N,N'-bis(4-bromobenzoyl)hydrazine

Foreword: The Strategic Importance of 1,2,4-Triazoles in Modern Drug Discovery

The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its role as a cornerstone in the design of a diverse array of therapeutic agents and functional materials. This guide provides a comprehensive, in-depth exploration of a robust and reproducible synthetic pathway to a specific, highly functionalized derivative: 4-Butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and the causal logic behind the experimental design. Every protocol herein is designed as a self-validating system, grounded in established chemical principles and supported by authoritative literature.

Synthetic Strategy Overview

The transformation of N,N'-bis(4-bromobenzoyl)hydrazine into the target 4-butyl-4H-1,2,4-triazole is a multi-step process that hinges on the activation of the diacylhydrazine precursor followed by a cyclization-condensation reaction with the desired alkylamine. This approach is favored for its efficiency and the high purity of the resulting triazole.

The overall synthetic workflow can be visualized as follows:

Figure 1: Overall synthetic workflow from starting materials to the final triazole product.

Mechanistic Insights and Rationale

The core of this synthesis lies in the conversion of a stable diacylhydrazine into a reactive intermediate capable of undergoing cyclization.

-

Step 1: Acylation. The synthesis begins with the formation of the diacylhydrazine precursor. This is a standard nucleophilic acyl substitution where hydrazine hydrate acts as a binucleophilic species, reacting with two equivalents of 4-bromobenzoyl chloride. The use of a base is crucial to neutralize the HCl byproduct, driving the reaction to completion.

-

Step 2: Activation via Chlorination. N,N'-diacylhydrazines are relatively stable amides. To facilitate cyclization, the carbonyl oxygens must be converted into better leaving groups. Phosphorus pentachloride (PCl₅) is an effective reagent for this transformation, converting the diacylhydrazine (1) into a highly reactive chloro-derivative (2). This intermediate is significantly more electrophilic and primed for subsequent nucleophilic attack.

-

Step 3: Cyclization with Butylamine. The introduction of butylamine serves a dual purpose. It acts as the nucleophile that attacks the activated intermediate and provides the nitrogen atom that will become N4 of the triazole ring. The excess butylamine also serves as a base to neutralize the HCl generated during the cyclization and subsequent aromatization to the stable triazole ring system. The reaction is driven by the formation of the thermodynamically stable aromatic triazole core.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Phosphorus pentachloride is highly corrosive and reacts violently with water; handle with extreme care.

Synthesis of N,N'-bis(4-bromobenzoyl)hydrazine (1)

This initial step involves the diacylation of hydrazine.

Protocol:

-

To a stirred solution of hydrazine hydrate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) in an ice bath, slowly add 4-bromobenzoyl chloride (2.2 eq).

-

Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid sequentially with water and a cold organic solvent (e.g., diethyl ether) to remove impurities.

-

Dry the product under vacuum to yield N,N'-bis(4-bromobenzoyl)hydrazine as a white solid.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| Hydrazine Hydrate (64%) | 1.0 | 50.06 |

| 4-Bromobenzoyl Chloride | 2.2 | 219.45 |

| Tetrahydrofuran (THF) | - | 72.11 |

Table 1: Reagent specifications for the synthesis of N,N'-bis(4-bromobenzoyl)hydrazine.

Synthesis of 4-Butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole (3)

This two-step, one-pot procedure involves the activation of the diacylhydrazine followed by cyclization.

Protocol:

-

Suspend N,N'-bis(4-bromobenzoyl)hydrazine (1) (1.0 eq) in toluene.

-

Carefully add phosphorus pentachloride (PCl₅) (2.5 eq) portion-wise to the suspension. Caution: The reaction is exothermic and releases HCl gas.

-

Heat the mixture to reflux (approximately 110 °C) for 4-6 hours, or until the reaction mixture becomes a clear solution.

-

Cool the reaction mixture to room temperature.

-

Slowly add excess butylamine (5.0-10.0 eq) to the cooled solution. Caution: This addition is highly exothermic. An ice bath is recommended to control the temperature.

-

Heat the resulting mixture to reflux for an additional 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and pour it into a beaker of cold water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4-Butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole.[1]

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| N,N'-bis(4-bromobenzoyl)hydrazine | 1.0 | 398.02 |

| Phosphorus Pentachloride (PCl₅) | 2.5 | 208.24 |

| Toluene | - | 92.14 |

| Butylamine | 5.0-10.0 | 73.14 |

Table 2: Reagent specifications for the triazole synthesis.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

-

Appearance: White to off-white crystalline solid.

-

Yield: Reported yields for this type of transformation are typically in the range of 70-80%.[1]

-

Melting Point: A sharp melting point is indicative of high purity.

-

Spectroscopic Analysis:

-

¹H NMR: Expect characteristic signals for the butyl group (triplet for the methyl group, multiplets for the methylene groups) and the aromatic protons on the bromophenyl rings.

-

¹³C NMR: Expect signals corresponding to the carbons of the triazole ring, the butyl group, and the bromophenyl rings.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₈H₁₇Br₂N₃ should be observed, along with its characteristic isotopic pattern due to the two bromine atoms.

-

Troubleshooting and Field-Proven Insights

| Issue | Probable Cause | Recommended Solution |

| Low Yield in Step 1 | Incomplete reaction or hydrolysis of the acyl chloride. | Ensure the use of anhydrous solvent and slow addition of 4-bromobenzoyl chloride at low temperature. Confirm the stoichiometry is correct. |

| Reaction Stalls at Intermediate Stage | Insufficient activation with PCl₅ or insufficient heating. | Ensure PCl₅ is fresh and added in the correct stoichiometry. Monitor the reaction by TLC to confirm the disappearance of the starting material before adding butylamine. Ensure reflux temperatures are maintained. |

| Formation of Side Products | Presence of water leading to hydrolysis. Reaction temperature too high or too low. | Use anhydrous solvents and reagents. Carefully control the temperature during the addition of butylamine. Purify the final product using column chromatography to separate closely related impurities. |

| Difficult Purification | Residual starting materials or byproducts. | An aqueous workup is crucial to remove inorganic salts and excess butylamine. If recrystallization is insufficient, silica gel chromatography with a gradient of ethyl acetate in hexanes is typically effective. |

Table 3: Troubleshooting guide for the synthesis of 4-Butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole.

Conclusion

The described pathway provides a reliable and scalable method for the synthesis of 4-Butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole from N,N'-bis(4-bromobenzoyl)hydrazine. The key to success lies in the effective activation of the diacylhydrazine intermediate and careful control of reaction conditions. This guide offers a comprehensive framework, from mechanistic understanding to practical execution, empowering researchers to confidently synthesize this valuable heterocyclic compound for applications in drug discovery and materials science.

References

-

Butcher, T. W., et al. (2018). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 23(12), 3145. Available at: [Link]

-

Bechara, W. S., et al. (2015). A General and Efficient Route to 3,4,5-Trisubstituted 1,2,4-Triazoles from Hydrazides and Secondary Amides via Triflic Anhydride Activation and Microwave-Induced Cyclodehydration. Organic Letters, 17(5), 1184-1187. Available at: [Link]

-

Castanedo, G. M., et al. (2011). A One-Pot, Two-Step Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177-1179. Available at: [Link]

Sources

Spectroscopic characterization of 4-Butyl-4H-1,2,4-triazole using NMR and IR

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Butyl-4H-1,2,4-triazole using NMR and IR

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, a key heterocyclic scaffold in medicinal chemistry and materials science. We delve into the fundamental principles and practical applications of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for unambiguous structural elucidation and quality assessment. This document furnishes detailed, field-proven experimental protocols, predicted spectral data based on structural analysis, and a thorough guide to data interpretation. It is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries who require a robust methodology for the characterization of N-substituted triazole derivatives.

Introduction to this compound

The 1,2,4-triazole ring is a privileged pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, anticonvulsant, and anti-inflammatory properties.[1] The substitution at the N4 position, as seen in this compound (C₆H₁₁N₃), is a common strategy to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Given its importance, the unequivocal confirmation of the molecular structure and purity of this compound is paramount. Spectroscopic techniques, particularly NMR and IR, serve as the cornerstones of this characterization process. NMR provides atomic-level information on the chemical environment and connectivity of hydrogen and carbon atoms, while IR spectroscopy offers a distinct fingerprint based on the vibrational modes of the molecule's functional groups. This guide establishes a self-validating system where predicted data, experimental protocols, and final interpretation converge to provide a complete structural and purity profile.

Caption: Molecular structure of this compound.

Theoretical Foundations

Principles of NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most informative.

-

Chemical Shift (δ): The location of a signal in an NMR spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.

-

Spin-Spin Coupling (J): The interaction between non-equivalent nuclei on adjacent atoms causes signals to split into multiple peaks (multiplets). The pattern of splitting (e.g., triplet, quartet) reveals the number of neighboring protons.

-

Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents, providing a quantitative ratio of the different types of protons in the molecule.

Principles of IR Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.).[2] The frequencies of these vibrations are dependent on the masses of the atoms and the strength of the bonds connecting them. Consequently, specific functional groups have characteristic absorption bands, making IR an excellent tool for identifying their presence or absence.

Predicted Spectroscopic Data for this compound

A priori analysis of the molecular structure allows for the prediction of its key spectroscopic features. This predictive step is crucial for establishing a hypothesis-driven approach to data interpretation.

¹H NMR Spectral Prediction

The structure of this compound presents five distinct proton environments.

-

H-3, H-5 (Triazole): Due to the symmetry of the 4-substituted ring, the two protons on the triazole ring are chemically equivalent. They are attached to sp²-hybridized carbons and are deshielded by the electronegative nitrogen atoms. They should appear as a sharp singlet far downfield.

-

N-CH₂ (Butyl): These protons are directly attached to a nitrogen atom, causing a significant downfield shift. They will be split by the adjacent CH₂ group, appearing as a triplet.

-

N-CH₂-CH₂ (Butyl): This methylene group will be influenced by the adjacent N-CH₂ and CH₂-CH₃ groups, likely resulting in a multiplet (sextet or pentet).

-

CH₂-CH₃ (Butyl): This methylene group will be split by the adjacent CH₂ and CH₃ groups, appearing as a sextet.

-

CH₃ (Butyl): The terminal methyl group will be split by the adjacent CH₂ group, resulting in a characteristic upfield triplet.

¹³C NMR Spectral Prediction

The molecule has five unique carbon environments.

-

C-3, C-5 (Triazole): The two equivalent carbons of the triazole ring are deshielded by the adjacent nitrogen atoms and will appear downfield.

-

N-CH₂ (Butyl): This carbon is attached to nitrogen and will be the most downfield of the aliphatic carbons.

-

N-CH₂-CH₂ & CH₂-CH₃ (Butyl): These two internal methylene carbons will appear in the typical aliphatic region.

-

CH₃ (Butyl): The terminal methyl carbon will be the most upfield signal.

IR Spectral Prediction

The key vibrational modes for this compound are associated with its aliphatic chain and the heterocyclic ring.

-

C-H Stretching (Aliphatic): Strong bands are expected in the ~2850-2960 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the butyl group.[3]

-

C-H Stretching (Aromatic/Triazole): A weaker band is anticipated above 3000 cm⁻¹, characteristic of C-H stretching on the triazole ring.[4]

-

C=N and N=N Stretching (Triazole Ring): The triazole ring will exhibit characteristic stretching vibrations, typically in the 1450-1600 cm⁻¹ region.[4][5]

-

C-N Stretching: Vibrations involving the C-N bonds of the ring and the butyl group attachment are expected in the 1200-1400 cm⁻¹ region.

-

C-H Bending: Bending (scissoring and rocking) vibrations for the CH₂ groups of the butyl chain will appear around 1465 cm⁻¹.

Data Summary Table: Predicted Spectroscopic Features

| Analysis | Signal / Band | **Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) ** | Predicted Multiplicity / Description | Assignment |

| ¹H NMR | H-a | ~8.0 - 8.5 ppm | Singlet (s) | 2H, Triazole CH |

| H-b | ~4.0 - 4.3 ppm | Triplet (t) | 2H, N-CH₂ -CH₂- | |

| H-c | ~1.7 - 1.9 ppm | Multiplet (m) | 2H, -CH₂-CH₂ -CH₂- | |

| H-d | ~1.2 - 1.4 ppm | Sextet (sxt) | 2H, -CH₂-CH₂ -CH₃ | |

| H-e | ~0.9 - 1.0 ppm | Triplet (t) | 3H, -CH₂-CH₃ | |

| ¹³C NMR | C-A | ~142 - 145 ppm | CH | Triazole C -H |

| C-B | ~47 - 50 ppm | CH₂ | N-CH₂ -CH₂- | |

| C-C | ~31 - 33 ppm | CH₂ | -CH₂-CH₂ -CH₂- | |

| C-D | ~19 - 21 ppm | CH₂ | -CH₂-CH₂ -CH₃ | |

| C-E | ~13 - 14 ppm | CH₃ | -CH₂-CH₃ | |

| FTIR | Band 1 | ~3050 - 3150 cm⁻¹ | Medium-Weak | C-H Stretch (Triazole) |

| Band 2 | ~2850 - 2960 cm⁻¹ | Strong, Sharp | C-H Stretch (Aliphatic Butyl) | |

| Band 3 | ~1450 - 1600 cm⁻¹ | Medium-Strong | C=N / N=N Stretch (Ring) | |

| Band 4 | ~1465 cm⁻¹ | Medium | CH₂ Bending |

Note: Predicted NMR shifts are based on data from analogous structures and may vary depending on the solvent and concentration used.[3][6]

Experimental Protocols

NMR Spectroscopy Workflow

The choice of solvent is critical in NMR as it can influence chemical shifts.[7][8] Deuterated chloroform (CDCl₃) is a common first choice for its versatility. If solubility is an issue, or if hydrogen bonding interactions are of interest, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

Caption: Standard workflow for NMR spectroscopic analysis.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will perform lock, tune, and shim procedures to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum. A standard experiment typically involves 16 to 32 scans for a sample of this concentration.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, more scans are required. A proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.

-

Processing: Apply Fourier transformation to the raw data (Free Induction Decay) to generate the spectrum. Perform phase and baseline corrections to ensure accurate signal representation.

-

Analysis: Calibrate the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS). Integrate the proton signals and identify the chemical shifts of all peaks in both spectra.

FTIR Spectroscopy Workflow

For a solid or waxy solid like this compound, Attenuated Total Reflectance (ATR) is often the most convenient and rapid FTIR sampling technique as it requires minimal sample preparation.[9] The KBr pellet method is a viable alternative for high-resolution transmission spectra.[2][10]

Caption: Standard workflow for FTIR analysis using the ATR technique.

Step-by-Step Protocol (ATR Method):

-

Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal.

-

Apply Pressure: Lower the instrument's press arm or anvil to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.

-

Sample Scan: Acquire the sample spectrum. A typical measurement consists of 16-32 co-added scans to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Data Interpretation & Analysis

The final step is to compare the experimentally obtained spectra with the predicted data to confirm the structure.

Analysis of the ¹H NMR Spectrum

An experimental ¹H NMR spectrum should display five distinct signals. The analyst must verify:

-

A singlet in the aromatic region (~8.2 ppm) integrating to 2H.

-

A triplet in the ~4.1 ppm region integrating to 2H.

-

Two multiplets/sextets in the aliphatic region (~1.8 ppm and ~1.3 ppm), each integrating to 2H.

-

A triplet far upfield (~0.9 ppm) integrating to 3H. The chemical shifts, multiplicities, and integrations should all be in close agreement with the predicted values in the summary table, confirming the presence and connectivity of the butyl group and the triazole ring protons.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should show five singlets.

-

The triazole carbon (C-3, C-5) should be the most downfield signal (~143 ppm).

-

The four distinct carbons of the butyl group should appear at approximately 48, 32, 20, and 13 ppm. The number of signals confirms the molecular symmetry, and their positions confirm the carbon skeleton.

Analysis of the IR Spectrum

The IR spectrum provides orthogonal confirmation of the functional groups.

-

Confirmation of Butyl Group: Look for strong, sharp peaks between 2850 cm⁻¹ and 2960 cm⁻¹. Their presence is definitive evidence of the aliphatic C-H bonds.

-

Confirmation of Triazole Ring: The presence of a C-H stretch above 3000 cm⁻¹ and, more importantly, a series of medium-to-strong bands in the 1450-1600 cm⁻¹ fingerprint region confirms the heterocyclic ring structure.[5] The absence of a broad N-H stretch (typically ~3200-3400 cm⁻¹) confirms that the butyl group is attached to the nitrogen, forming a 4H-triazole isomer.

Conclusion

The synergistic use of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By following the detailed protocols and cross-referencing the acquired data with the predicted spectral features outlined in this guide, researchers and analysts can confidently verify the identity, confirm the substitution pattern, and assess the purity of this important chemical entity. This multi-technique approach ensures the highest level of scientific integrity and is an indispensable component of quality control in drug development and chemical synthesis.

References

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

-

FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved from [Link]

-

E. B. Åkerblom, J. Musial, T. M. V. D. Pava, K. M. K. K. Swamy, and J. M. J. V. Vasconcelos, "Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties," Molecules, vol. 22, no. 11, p. 1855, 2017. Available: [Link]

-

Experimental (a) and theoretical (b) IR spectra of triazole. (n.d.). ResearchGate. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Northern Illinois University. Retrieved from [Link]

-

The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. (2023). Baghdad Science Journal. Available: [Link]

-

Vibrational energy levels of 2H-1,2,3-triazole isotopologues. (n.d.). ResearchGate. Retrieved from [Link]

-

Demirbaş, N., Demirbaş, A., & Karaoğlu, S. A. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry. Available: [Link]

-

Al-Omair, M. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Available: [Link]

-

FT-IR spectra of control and treated 1,2,4-triazole. (n.d.). ResearchGate. Retrieved from [Link]

-

Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories. Retrieved from [Link]

-

Ismael, S., AL-Mashal, F., & Saeed, B. (2023). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Nigerian Research Journal of Chemical Sciences. Available: [Link]

-

A vibrational assignment for 1,2,3-triazole. (1968). Journal of the Chemical Society B: Physical Organic. Available: [Link]

-

¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). UNN. Retrieved from [Link]

-

The carbon-13 and proton NMR chemical shift spectra of the compound. (n.d.). ResearchGate. Retrieved from [Link]

-

The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. (n.d.). ResearchGate. Retrieved from [Link]

-

(4-Butyl-1-ethyl-1,2,4-triazol-5-ylidene)rhodium(I) tetrafluoridoborate. (2014). Acta Crystallographica Section E: Structure Reports Online. Available: [Link]

-

This compound (C6H11N3). (n.d.). PubChemLite. Retrieved from [Link]

-

Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2021). International Journal of Chemical and Biochemical Sciences. Available: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (4-Butyl-1-ethyl-1,2,4-triazol-5-ylidene)[(1,2,5,6-η)-cycloocta-1,5-diene](triphenylphosphane)rhodium(I) tetrafluoridoborate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. unn.edu.ng [unn.edu.ng]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. jascoinc.com [jascoinc.com]

- 10. drawellanalytical.com [drawellanalytical.com]

Solubility Profile of 4-Butyl-4H-1,2,4-triazole: A Guide for Researchers and Formulation Scientists

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of 4-Butyl-4H-1,2,4-triazole, a heterocyclic compound representative of a class with significant applications in the pharmaceutical and agrochemical industries[1][2][3]. By integrating theoretical principles with established experimental protocols, this document serves as an essential resource for researchers, chemists, and drug development professionals. We will explore the physicochemical basis for its solubility in diverse solvent systems, present detailed methodologies for its empirical determination, and discuss the practical implications for synthesis, purification, and formulation.

Introduction: The Physicochemical Identity of this compound

This compound is an aromatic heterocyclic compound featuring a five-membered ring with three nitrogen atoms, to which a four-carbon alkyl chain is attached at the N4 position[4][5][6]. The molecule's structure is inherently amphiphilic, possessing both a polar and a nonpolar region.

-

The Polar Head: The 1,2,4-triazole ring is rich in nitrogen atoms, making it polar and capable of acting as both a hydrogen bond donor and acceptor[7][8]. This moiety is responsible for its interactions with polar solvents. The parent 1H-1,2,4-triazole is very soluble in water[2][9].

-

The Nonpolar Tail: The n-butyl group is a hydrophobic alkyl chain that contributes to the molecule's affinity for nonpolar, organic solvents[1].

This dual character dictates the compound's solubility, a fundamental property that influences every stage of the development lifecycle, from chemical synthesis and purification to the design of effective delivery systems. Understanding and quantifying this solubility is paramount for successful application[10][11].

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational framework for predicting solubility[12]. A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Influence of Solvent Polarity

The hybrid nature of this compound suggests a varied solubility profile:

-

In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding. While the triazole ring promotes solubility, the hydrophobic butyl chain limits it, especially in water. Therefore, moderate solubility is expected in alcohols, while aqueous solubility is anticipated to be limited[1].

-

In Polar Aprotic Solvents (e.g., Acetone, DMSO, Chloroform): These solvents have significant dipole moments but do not donate hydrogen bonds. They can effectively solvate the polar triazole ring, leading to good solubility[1][2].

-

In Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents will be primarily driven by the favorable van der Waals interactions with the butyl group. However, the highly polar triazole ring will resist dissolution, likely resulting in poor solubility.

The Critical Role of pH in Aqueous Solubility

The 1,2,4-triazole ring is weakly basic and can be protonated in acidic conditions[9]. The pKa of the protonated parent 1,2,4-triazole is approximately 2.45[9].

This ionization has profound implications for aqueous solubility. According to Le Châtelier's principle, in an acidic aqueous solution (pH < pKa), the equilibrium will shift towards the formation of the protonated, cationic form of the molecule. This resulting salt is an ionic compound and is significantly more polar than the neutral molecule, leading to a dramatic increase in water solubility[13][14][15]. Conversely, in neutral or alkaline solutions, the compound will exist predominantly in its less soluble, neutral form. This pH-dependent behavior is a key tool for formulation scientists[16].

Qualitative Solubility Data

Based on the theoretical principles and available literature, the expected solubility of this compound is summarized below. This table serves as a practical guide for solvent selection in synthesis, purification, and formulation.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Limited / Low | The hydrophobic butyl group counteracts the hydrogen bonding potential of the triazole ring[1]. |

| Methanol, Ethanol | Soluble / Moderate | The alkyl portion of the alcohols can interact with the butyl group, while the hydroxyl group interacts with the triazole ring[1]. | |

| Polar Aprotic | Acetone, Dichloromethane | Soluble | Favorable dipole-dipole interactions with the triazole ring promote dissolution[1][17]. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful, highly polar solvent capable of disrupting solute-solute interactions effectively[2]. | |

| Nonpolar | Hexane, Toluene | Insoluble / Very Low | The high polarity of the triazole ring prevents dissolution in nonpolar media. |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Soluble | Protonation of the triazole ring forms a highly soluble cationic salt[18][19]. |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble / Very Low | The compound remains in its neutral, less soluble form. |

Experimental Protocols for Solubility Determination

Accurate solubility data must be determined empirically. The following sections detail the gold-standard methods for measuring thermodynamic (equilibrium) solubility.

Protocol 1: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility[20][21]. It involves saturating a solvent with a solute over a defined period and then measuring the concentration of the dissolved compound.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a sealed, screw-cap vial containing a known volume of the selected solvent (e.g., 2 mL). The excess solid is crucial to ensure equilibrium with the saturated solution is achieved.

-

Equilibration: Place the vials in a thermomixer or orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (typically 24-48 hours) to ensure the system reaches equilibrium[11].

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to let the undissolved solid settle. For more precise separation, centrifuge the samples at high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

Quantification: Dilute the aliquot with a suitable mobile phase or solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS[10]. A pre-established calibration curve is required for accurate quantification.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol 2: Potentiometric Titration for pKa and pH-Solubility Profile

Potentiometric titration is a powerful technique for determining the ionization constant (pKa) and, subsequently, the intrinsic solubility of ionizable compounds[22][23][24]. This method measures changes in pH as a titrant is added to a solution or suspension of the compound.

Step-by-Step Methodology:

-

System Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements[25].

-

Sample Preparation: Prepare a precise suspension of this compound in a solution of constant ionic strength (e.g., 0.15 M KCl)[25]. The initial pH is made acidic (e.g., pH ~2) with a small amount of standardized HCl.

-

Titration: Place the suspension in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and begin titrating by adding small, precise increments of a standardized basic titrant (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration until the pH reaches the alkaline range (e.g., pH ~12).

-

Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show an inflection point. The pKa can be determined from the pH at the half-equivalence point[25][26]. Specialized software can analyze the curve to calculate the pKa and the intrinsic solubility of the neutral species.

Caption: Workflow for Potentiometric Titration.

Practical Implications and Conclusion

The solubility profile of this compound is a critical asset for scientific and industrial applications.

-

For Process Chemists: Knowledge of solubility in various organic solvents is essential for selecting appropriate systems for synthesis, workup, and, most importantly, purification by crystallization.

-

For Formulation Scientists: Understanding the pH-dependent aqueous solubility is fundamental to developing oral or parenteral drug formulations. By adjusting the pH of a formulation to below the compound's pKa, a highly soluble solution can be achieved, potentially enhancing bioavailability[11][15].

-

For Analytical Scientists: Proper solvent selection based on solubility data is required to prepare samples for analysis by HPLC, GC, NMR, and other techniques, ensuring accurate and reproducible results.

References

- ACS Publications. (n.d.). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Solubility of Things. (n.d.). 1,2,4-Triazole.

- ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry.

- YouTube. (2025). How Does pH Impact Ionic Compound Solubility?.

- National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- Khan Academy. (n.d.). pH and solubility.

- ScienceDirect. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization.

- askIITians. (2025). How does pH affect solubility?.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water.

- Solubility of Things. (n.d.). 4-Butyl-1,2,4-triazole.

- National Institutes of Health (NIH). (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.

- Odinity. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Studylib. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- YouTube. (2025). Why Does pH Influence A Substance's Dissolution?.

- Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- MDPI. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties.

- Wikipedia. (n.d.). 1,2,4-Triazole.

- ACS Publications. (n.d.). Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Journal of Chemical & Engineering Data.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Khan Academy. (n.d.). Solubility of organic compounds.

- BenchChem. (2025). Overcoming low solubility of triazole derivatives in organic synthesis.

- ACS Publications. (n.d.). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.

- National Institutes of Health (NIH). (n.d.). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents.

- ResearchGate. (n.d.). Water solubility and physicochemical properties of representative compounds and ETV.

- National Institutes of Health (NIH). (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties.

- ResearchGate. (n.d.). Synthesis of 4‐Butyl‐4H‐1,2,4‐triazole ligand (but‐trz).

- ResearchGate. (n.d.). Synthesis of the 4-(4-(methylthio)butyl)-4H-1,2,4-triazole-3-thiols....

- US EPA. (n.d.). 4H-1,2,4-Triazole, 4-butyl- - Substance Details.

- PubChemLite. (n.d.). This compound (C6H11N3).

- Stenutz. (n.d.). 4-butyl-1,2,4-triazole.

- ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C6H11N3) [pubchemlite.lcsb.uni.lu]

- 6. 4-butyl-1,2,4-triazole [stenutz.eu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. chem.ws [chem.ws]

- 13. youtube.com [youtube.com]

- 14. Khan Academy [khanacademy.org]

- 15. m.youtube.com [m.youtube.com]

- 16. How does pH affect solubility? - askIITians [askiitians.com]

- 17. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. www1.udel.edu [www1.udel.edu]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. tandfonline.com [tandfonline.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Physical properties and stability of 4-Butyl-4H-1,2,4-triazole at room temperature

An In-depth Technical Guide to the Physical Properties and Stability of 4-Butyl-4H-1,2,4-triazole at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal and materials chemistry, forming the structural basis for a wide array of pharmacologically active agents and functional materials.[1][2][3][4] These five-membered heterocyclic compounds are recognized for their metabolic stability, hydrogen bonding capabilities, and dipole character, which allow for potent and selective interactions with biological targets.[1] Derivatives of 1,2,4-triazole are integral to drugs with antifungal, anticancer, antiviral, and anticonvulsant properties, and they also find applications in agriculture as fungicides and in industry as corrosion inhibitors.[2][5][6]

This compound, a specific N-substituted derivative, serves as a crucial building block and ligand in the synthesis of more complex molecules. A thorough understanding of its fundamental physical properties and chemical stability is paramount for its effective use in research and development. This guide provides a detailed examination of this compound, offering field-proven insights into its characteristics at room temperature, standardized protocols for its analysis, and a robust framework for its handling, storage, and application.

Molecular Structure and Characteristics

This compound features a five-membered aromatic ring with three nitrogen atoms, to which a butyl group is attached at the N4 position. The 1,2,4-triazole ring exists in two tautomeric forms: the 1H and 4H isomers.[1][3][7] This guide focuses on the 4-butyl substituted 4H-isomer. The aromaticity of the triazole ring confers significant chemical stability to the molecule.[1][7][8]

Physical Properties at Room Temperature

The physical state and solubility of this compound are dictated by the interplay between the polar triazole ring and the nonpolar n-butyl substituent. This dual character influences its behavior in various solvent systems, a critical consideration for reaction setups, purifications, and formulation development.

| Property | Value / Description | Source(s) |

| Physical State | Liquid | [9] |

| Appearance | Colorless to pale yellow liquid | [9] |

| Odor | Slight amine-like odor | [9] |

| Molecular Formula | C₆H₁₁N₃ | [10][11] |

| Molecular Weight | 125.18 g/mol | [11] |

| Density | 1.085 g/cm³ | [9] |

| Solubility | ||

| In Water | Limited solubility | [9] |

| In Organic Solvents | Soluble in methanol, ethanol, and acetone | [9] |

The butyl group imparts a degree of hydrophobicity, limiting its miscibility with water.[9] Conversely, the polar triazole moiety facilitates its dissolution in various organic solvents, making it versatile for a range of chemical transformations.[9]

Chemical Stability Profile

The inherent stability of the 1,2,4-triazole ring is a defining feature of this class of compounds, making them robust intermediates in multi-step syntheses.

General and Thermal Stability

Hydrolytic Stability

At room temperature, this compound is stable across a range of pH values. The triazole ring is not susceptible to simple hydrolysis under neutral, mild acidic, or mild alkaline conditions.[8] This stability is evidenced by synthetic procedures where mineral acids are often used during workup to precipitate triazole-containing products from solution, indicating good short-term resilience in acidic media.[15] However, prolonged exposure to harsh conditions, such as concentrated acids or bases at elevated temperatures, could potentially lead to forced degradation and ring-opening.[8][15]

Storage and Handling

For routine laboratory use, this compound can be safely stored at ambient room temperature in a well-sealed container. For long-term storage to preserve high purity, it is advisable to store the compound in a cool, dark, and dry environment. To mitigate the risk of slow oxidative degradation over extended periods, storage under an inert atmosphere (e.g., nitrogen or argon) is a best practice.

Standardized Experimental Protocols

To ensure reproducible results and validate the properties of this compound in a laboratory setting, the following standardized protocols are recommended.

Protocol 1: Determination of Qualitative Solubility

This protocol provides a systematic approach to confirming the solubility profile of the compound.

Methodology:

-

Preparation: Aliquot 1 mL of each test solvent (e.g., deionized water, ethanol, acetone, toluene) into separate, labeled glass vials.

-

Addition of Compound: Add 10 µL of this compound to each vial.

-

Initial Observation: Cap the vials and vortex for 30 seconds. Visually inspect for miscibility or the presence of a separate phase.

-

Incremental Addition: If the compound dissolves, continue adding 10 µL increments, vortexing after each addition, until saturation is reached or a target concentration (e.g., 100 mg/mL) is achieved.

-

Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount dissolved.

Protocol 2: Evaluation of Thermal Stability via TGA

Thermogravimetric Analysis (TGA) is essential for determining the onset of thermal decomposition.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh approximately 2-5 mg of this compound into a clean TGA pan (typically aluminum or platinum).

-

TGA Program:

-

Data Analysis: Plot the mass loss (%) as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Conclusion

This compound is a chemically robust and versatile liquid intermediate at room temperature. Its physical properties are logically derived from its amphipathic structure, exhibiting limited water solubility but good compatibility with common organic solvents. The aromatic 1,2,4-triazole core imparts high thermal and hydrolytic stability, ensuring its integrity during typical synthetic manipulations and storage. The technical data and protocols outlined in this guide provide researchers and drug development professionals with the necessary framework to confidently handle, characterize, and implement this valuable chemical building block in their scientific endeavors.

References

- Thermal Stability and Decomposition of 4-amino-4H-1,2,4-triazole: A Technical Guide - Benchchem. BenchChem.

- 4-Butyl-1,2,4-triazole - Solubility of Things. Solubility of Things.

- Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI.

- Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research (JOCPR).

- Stability of 1,2,4-triazoles?. ResearchGate.

- An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central (PMC).

- Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PubMed Central (PMC).

- A Comprehensive review on 1, 2,4 Triazole. International Journal of Pharmaceutical Research and Applications.

- Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. ResearchGate.

- Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central (PMC).

- Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole. National Institutes of Health (NIH).

- stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. BenchChem.

- Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook.

- Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole. ACS Omega.

- 4-butyl-1,2,4-triazole. Stenutz.

- CAS No : NA | Chemical Name : this compound. Pharmaffiliates.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 4-butyl-1,2,4-triazole [stenutz.eu]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Quantum Chemical Calculations for 4-Butyl-4H-1,2,4-triazole

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3] 4-Butyl-4H-1,2,4-triazole, a specific derivative, serves as a valuable model system for understanding the intricate relationship between molecular structure and function. This technical guide provides a comprehensive, in-depth protocol for the quantum chemical analysis of this compound. We will delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel triazole-based therapeutics.

Introduction: The Significance of Triazoles and Computational Inquiry

1,2,4-triazole derivatives are a critical class of nitrogen-containing heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their broad spectrum of pharmacological activities.[3][4][5] The biological efficacy of these compounds is intimately linked to their three-dimensional structure, electronic charge distribution, and ability to interact with specific biological targets.[1][5] this compound, with its alkyl substituent, presents an interesting case for studying the influence of non-polar moieties on the electronic character of the triazole ring.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have emerged as indispensable tools for investigating molecular properties at the atomic level.[1][6][7] DFT offers a robust framework for predicting a wide array of molecular characteristics, including optimized geometries, electronic properties, and spectroscopic signatures, thereby providing invaluable insights that complement and guide experimental studies.[6][8] This guide will provide a systematic approach to performing and interpreting these calculations for this compound.

Theoretical Foundations: A Primer on Density Functional Theory

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1][7] Unlike traditional wavefunction-based methods, DFT determines the properties of a system using the spatially dependent electron density.[7] This approach offers a favorable balance between computational cost and accuracy, making it a popular choice for studying medium-sized organic molecules like this compound.[7]

At the core of a DFT calculation are the choices of the exchange-correlation functional and the basis set .

-

Exchange-Correlation Functional: This is an approximation of the complex many-electron interactions. For many organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have proven to be reliable for predicting a wide range of properties.[9][10]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[11][12] The quality of a basis set determines the accuracy of the calculation.[13] Pople-style basis sets, such as 6-311++G(d,p) , are widely used for organic molecules.[9][14] This notation indicates a split-valence basis set with diffuse functions (+) on heavy atoms and hydrogens, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, which are crucial for accurately describing chemical bonding and non-covalent interactions.

Comprehensive Computational Workflow

A systematic quantum chemical investigation involves a series of interconnected calculations. The following workflow provides a robust protocol for characterizing this compound.

Caption: A flowchart illustrating the key stages of a comprehensive quantum chemical analysis.

Step-by-Step Protocol: Geometry Optimization and Frequency Analysis

The initial and most critical step is to determine the most stable three-dimensional arrangement of atoms.

-

Construct the Initial Structure: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Perform Geometry Optimization: Submit the structure for geometry optimization using a chosen level of theory (e.g., B3LYP/6-311++G(d,p)). This process iteratively adjusts the atomic coordinates to find the minimum energy conformation.[1]

-

Execute Frequency Calculation: Once the optimization converges, perform a frequency calculation at the same level of theory. This is a crucial validation step.

-

Self-Validation: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural refinement.

-

Thermochemical Data: The output of the frequency calculation also provides important thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Step-by-Step Protocol: Electronic Structure and Reactivity Descriptors

With a validated optimized geometry, the electronic properties can be investigated.

-

Single-Point Energy Calculation: Perform a single-point energy calculation on the optimized geometry.

-

Population Analysis:

-

Natural Bond Orbital (NBO) Analysis: Request an NBO analysis to gain insights into the Lewis structure, atomic charges, and hyperconjugative interactions.[15] NBO analysis provides a chemically intuitive picture of bonding.[16]

-

Mulliken Population Analysis: This provides an alternative method for calculating atomic charges.

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

HOMO and LUMO: Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability.[5] A smaller gap suggests higher reactivity.

-

Caption: A diagram illustrating the roles of HOMO and LUMO in chemical reactivity.

Step-by-Step Protocol: Simulating Spectroscopic Properties

Computational methods can predict various spectra, which can be directly compared with experimental data for validation.

-

Infrared (IR) Spectrum: The frequencies calculated in step 3.1 correspond to the vibrational modes of the molecule. These can be plotted to generate a theoretical IR spectrum.

-

UV-Vis Spectrum:

-

Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.[10][17][18]

-

Procedure: Perform a TD-DFT calculation on the optimized ground-state geometry. The number of excited states to calculate (NROOTS) should be specified.[17][18]

-

Step-by-Step Protocol: Incorporating Solvent Effects

Biological and chemical processes typically occur in solution. Therefore, accounting for the solvent is crucial for realistic modeling.

-

Solvation Model: The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium.[19][20] This approach offers a good compromise between accuracy and computational cost.[19][21]

-

Implementation: Specify the desired solvent (e.g., water, ethanol) during the geometry optimization and subsequent calculations. The PCM method will then be applied to account for the electrostatic interactions between the solute and the solvent.[22]

Data Presentation and Interpretation

The quantitative data generated from these calculations should be organized for clarity and ease of interpretation.

Table 1: Key Calculated Properties of this compound (Illustrative)

| Property | Value | Unit |

|---|---|---|

| Total Electronic Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Key Vibrational Frequencies | List of Frequencies | cm⁻¹ |

| Major UV-Vis Absorption Peak | Value | nm |

Interpretation of Results:

-

Optimized Geometry: Analyze key bond lengths and dihedral angles to understand the molecule's conformation. The planarity of the triazole ring is an important feature.[23]

-

NBO Charges: The distribution of NBO charges reveals the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions, such as hydrogen bonding.

-

Molecular Electrostatic Potential (MEP) Map: Visualizing the MEP surface provides a powerful illustration of the charge distribution. Red regions indicate negative electrostatic potential (nucleophilic sites), while blue regions represent positive potential (electrophilic sites).

-

HOMO-LUMO Distribution: The spatial distribution of the HOMO and LUMO orbitals indicates the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

-

Spectra Comparison: Compare the calculated IR and UV-Vis spectra with experimental data if available. A good correlation validates the chosen computational methodology.

Application in Drug Development

The insights gained from these quantum chemical calculations have direct applications in the drug development pipeline.

Caption: A schematic showing how quantum chemical data informs drug design processes.

-

QSAR Models: The calculated electronic properties can serve as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related triazole derivatives.[4][24]

-

Molecular Docking: The optimized geometry and atomic charges are essential inputs for molecular docking simulations, which predict how a ligand binds to the active site of a protein target.[1]

-

Rational Design: By understanding the structure-property relationships, medicinal chemists can rationally design new triazole derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

This technical guide has outlined a comprehensive and validated workflow for the quantum chemical investigation of this compound using Density Functional Theory. By systematically performing geometry optimizations, frequency analyses, electronic structure calculations, and spectroscopic simulations, researchers can gain deep insights into the fundamental properties of this important heterocyclic scaffold. The knowledge derived from these computational studies is invaluable for accelerating the discovery and development of novel triazole-based therapeutic agents.

References

- BenchChem. (n.d.). Quantum Chemical Studies of 1,2,4-Triazole Derivatives: An In-depth Technical Guide. BenchChem.

- Gaussian. (n.d.). Natural Bond Orbital (NBO) Analysis. Gaussian.

- Wikipedia. (2024). Polarizable continuum model. Wikipedia.

- Herbert, J. (2020). Dielectric continuum solvation models. John Herbert's Research Group.

- Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094.

- Jhaa, G. (2023, January 30). NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1. YouTube.

- iOpenShell. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. iOpenShell.

- Ghavami, R., et al. (2020). Improved prediction of solvation free energies by machine-learning polarizable continuum solvation model. Scientific Reports, 10(1), 1-11.

- Oreate AI Blog. (2026, January 7). Chemical Bond Analysis Methods for Surface Adsorption Models: Natural Bond Orbital Theory (NBO) and Its Applications. Oreate AI Blog.

- Zipse, H. (n.d.). The Polarizable Continuum Model (PCM). Group of Prof. Hendrik Zipse.

- Neese, F. (2009). Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to routine applications. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(1), 79-92.

- Organic Chemistry Portal. (2012, September 23). Natural Bond Orbitals (NBO) in Organic Chemistry. Organic Chemistry Portal.

- Macau. (n.d.). Prediction and Description of Molecular Properties by Density Functional Theory. Macau.

- BenchChem. (n.d.). A Researcher's Guide to Computational Model Validation for Pyridine-Substituted-Bis-1,2,4-Triazole Derivatives. BenchChem.

- Al-Masoudi, N. A. (2023). Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. Iraqi Journal of Bioscience and Biomedical Research, 2(1), 1-10.

- Zipse, H. (n.d.). Basis Sets Used in Molecular Orbital Calculations. Group of Prof. Hendrik Zipse.

- Wikipedia. (2024). Density functional theory. Wikipedia.

- Verma, R. P., & Hansch, C. (2023). Density-Corrected Density Functional Theory for Molecular Properties. The Journal of Physical Chemistry Letters, 14(22), 5035-5042.

- Gilmer, J., et al. (2019). Molecular Property Prediction: A Multilevel Quantum Interactions Modeling Perspective. arXiv preprint arXiv:1906.11081.

- FACCTs. (n.d.). UVVis spectroscopy. ORCA 5.0 tutorials.

- Singh, D. S. (2024, January 19). Basis set and methods for organic molecules. ResearchGate.

- FACCTs. (n.d.). UVVis spectroscopy (UV/Vis). ORCA 6.0 TUTORIALS.

- Gushchin, P. V., et al. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega, 4(4), 7089-7101.

- Q-Chem. (n.d.). Introduction to Basis Sets. Q-Chem Manual.

- de Freitas, M. P., & da Silva, A. B. F. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 195.

- ChemicalBook. (2024). This compound. ChemicalBook.

- Solubility of Things. (n.d.). 4-Butyl-1,2,4-triazole. Solubility of Things.

- Hill, J. G. (2012). Choosing the Right Basis Set. International Journal of Quantum Chemistry, 113(1), 21-34.

- LibreTexts Chemistry. (2023). Gaussian Basis Sets. LibreTexts.

- Molecular Modeling Research Group. (2021, June 27). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. YouTube.

- PubChemLite. (n.d.). This compound (C6H11N3). PubChemLite.

- El-Faham, A., et al. (2023). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry, 16(1), 104431.

- International Research Journal of Education and Technology. (n.d.). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. IRJET.

- Wikipedia. (2024). 1,2,4-Triazole. Wikipedia.

- Stenutz. (n.d.). 4-butyl-1,2,4-triazole. Stenutz.

- BenchChem. (n.d.). quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives. BenchChem.

- Karon, K., et al. (2020). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 25(23), 5623.

- Plech, T., et al. (2021). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 26(11), 3354.

- Zhu, Y., et al. (2025). Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3'-(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. Journal of Molecular Modeling, 31(9), 253.

- Kumar, A., et al. (2022). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Journal of Heterocyclic Chemistry, 59(1), 5-29.

- ResearchGate. (2025). Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3′ -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol -. ResearchGate.

- El-Faham, A., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(2), 294.

- Kumar, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 115, 105219.

- ResearchGate. (2025). Recent developments in the chemistry of 1H- and 4H-1,2,4-triazoles. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ijbbuon.edu.iq [ijbbuon.edu.iq]

- 5. irjweb.com [irjweb.com]

- 6. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Density functional theory - Wikipedia [en.wikipedia.org]

- 8. Prediction and Description of Molecular Properties by Density Functional Theory [macau.uni-kiel.de]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Choosing the Right Basis Set - ChemistryViews [chemistryviews.org]

- 14. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 15. NBO [cup.uni-muenchen.de]

- 16. Natural Bond Orbitals (NBO) in Organic Chemistry: Natural Bond Orbitals (NBO) [chemgplus.blogspot.com]

- 17. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]

- 18. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 19. Polarizable continuum model - Wikipedia [en.wikipedia.org]

- 20. John Herbert: Dielectric continuum solvation models [asc.ohio-state.edu]

- 21. Improved prediction of solvation free energies by machine-learning polarizable continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Group of Prof. Hendrik Zipse | The Polarizable Continuum Model (PCM) [zipse.cup.uni-muenchen.de]

- 23. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 24. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to 4-Butyl-4H-1,2,4-triazole: Chemical Identification, Synthesis, and Applications

This guide provides a comprehensive overview of 4-Butyl-4H-1,2,4-triazole, a heterocyclic compound of significant interest in agrochemical and pharmaceutical research. We will delve into its fundamental chemical identifiers, explore its synthesis, and discuss its established and potential applications, with a particular focus on its role as an antifungal agent. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule.

Core Chemical Identity

This compound is a five-membered aromatic heterocycle substituted with a butyl group at the 4-position.[1] Understanding its various identifiers is crucial for accurate documentation and database searches.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below, ensuring unambiguous identification across different chemical databases and regulatory systems.

| Identifier Type | Value | Source |

| CAS Number | 16227-10-4 | US EPA[2], ChemicalBook[3] |

| Molecular Formula | C6H11N3 | PubChem[4], US EPA[2] |

| Molecular Weight | 125.17 g/mol | US EPA[2], CymitQuimica[5] |

| IUPAC Name | 4-butyl-1,2,4-triazole | PubChem[4] |

| SMILES | CCCCN1C=NN=C1 | PubChem[4], CymitQuimica[5] |

| InChI | InChI=1S/C6H11N3/c1-2-3-4-9-5-7-8-6-9/h5-6H,2-4H2,1H3 | PubChem[4], CymitQuimica[5] |

| InChIKey | ZOMKCDYJHAQMCU-UHFFFAOYSA-N | PubChem[4], CymitQuimica[5] |

| Synonyms | Triazbutil, Butrizol, 4-n-butyl-1,2,4-triazole | US EPA[2], Solubility of Things[1] |

| EPA Registry Name | Triazbutil | US EPA[2] |

| Comptox DTXSID | DTXSID2042484 | US EPA[2] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[1] It exhibits moderate solubility in organic solvents such as methanol, ethanol, and acetone, which is attributed to the polar nature of the triazole ring.[1] Conversely, its solubility in water is limited due to the hydrophobic butyl group.[1]

Synthesis and Characterization

The synthesis of 4-alkyl-4H-1,2,4-triazole derivatives is a well-established area of research, with various methods available to chemists.

Synthetic Pathways